methanone CAS No. 338777-13-2](/img/structure/B2947178.png)
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone (CMP) is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. CMP is a member of the class of compounds known as arylalkylpyrrolidinones, which are known for their biological activity and ability to interact with various types of receptors. CMP has been investigated for its potential use in various areas, such as drug design, drug delivery, and drug metabolism.
Applications De Recherche Scientifique
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in various areas of scientific research. It has been investigated for its ability to interact with various types of receptors, such as dopamine, serotonin, and GABA receptors. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been studied for its potential use in drug design, drug delivery, and drug metabolism. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders, including anxiety, depression, addiction, and schizophrenia.
Mécanisme D'action
The mechanism of action of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is not fully understood. However, it is believed that [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone interacts with various types of receptors, such as dopamine, serotonin, and GABA receptors, to produce its biological effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is thought to modulate the activity of these receptors, which can lead to changes in cellular function and behavior.
Biochemical and Physiological Effects
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been studied for its potential use in the treatment of various diseases and disorders. In animal studies, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have antidepressant-like effects, as well as anxiolytic-like effects. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has also been found to have neuroprotective effects, as well as anti-inflammatory and antinociceptive effects. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has been found to have neuroprotective effects in animal models of Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments has several advantages. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively low-cost compound, which makes it an attractive option for laboratory experiments. However, there are some limitations to using [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in laboratory experiments. [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone has not been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for the use of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone. Further research is needed to better understand its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone in humans. Additionally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used in drug design and drug delivery, as well as in the development of new treatments for various diseases and disorders. Finally, [4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone could be used to study the effects of various drugs on the brain and nervous system.
Méthodes De Synthèse
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde and 1-methyltetrahydropyrrol-3-yl methanol in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol. The second step involves the reaction of 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanol and 4-methoxyphenylmethanone in the presence of a base. This reaction yields 4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone ([4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone).
Propriétés
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-21-11-17(13-3-7-15(20)8-4-13)18(12-21)19(22)14-5-9-16(23-2)10-6-14/h3-10,17-18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLIVVSDLXNEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

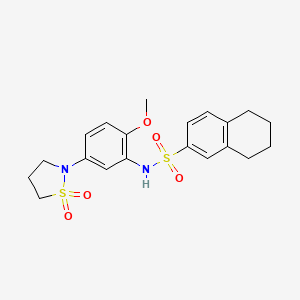
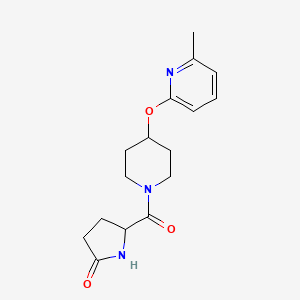
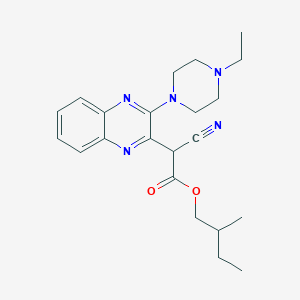

![7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2947100.png)

![9-(4-chlorophenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
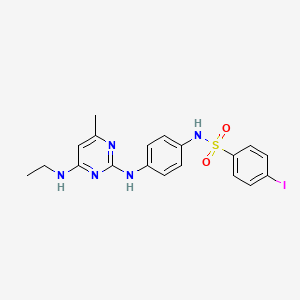


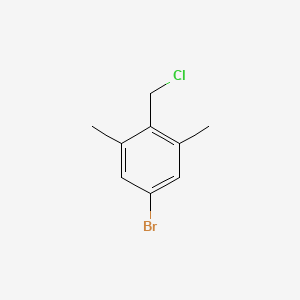
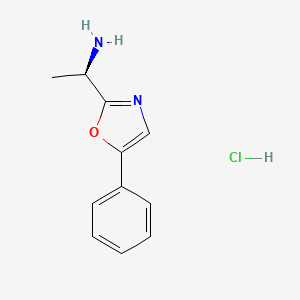
![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)